1,3-Diisopropoxy-2-propanol

Descripción

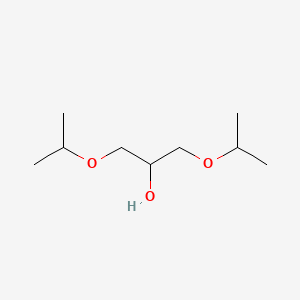

Its structure features two isopropoxy groups attached to the central carbon of a propanol backbone (C3H8O3 framework). The synthesis of this compound is achieved via etherification of glycerol with isopropanol under catalytic conditions, where steric hindrance limits the formation of trisubstituted ethers, favoring mono- and diether products like 1,3-diisopropoxy-2-propanol .

Propiedades

IUPAC Name |

1,3-di(propan-2-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-7(2)11-5-9(10)6-12-8(3)4/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJGRBMYVRSEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(COC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156413 | |

| Record name | 2-Propanol, 1,3-diisopropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-54-0 | |

| Record name | 1,3-Bis(1-methylethoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13021-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diisopropoxy-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diisopropoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-diisopropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIISOPROPOXY-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAH8EA8BKA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Diisopropoxy-2-propanol can be synthesized through the reaction of 1,3-dihydroxy-2-propanol with isopropyl alcohol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Diisopropoxy-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into simpler alcohols.

Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, acids, and bases.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted propanol derivatives.

Aplicaciones Científicas De Investigación

1,3-Diisopropoxy-2-propanol has several applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the preparation of biological samples and as a stabilizing agent.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Mecanismo De Acción

The mechanism of action of 1,3-Diisopropoxy-2-propanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, facilitating the formation or breaking of chemical bonds. Its isopropoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional analogs of 1,3-diisopropoxy-2-propanol include diisopropanolamine and dipropylene glycol. Below is a detailed analysis of their properties, synthesis, and applications.

Structural and Functional Group Analysis

- This compound: Contains two ether (-O-) groups and one hydroxyl (-OH) group. The central hydroxyl group contributes to polarity, while the isopropoxy groups impart steric bulk .

- Diisopropanolamine (NH(C3H6OH)2): A secondary amine with two isopropanol substituents. The amine group enables acid-base reactivity, distinguishing it from purely ether-based compounds .

- Dipropylene Glycol (1,1'-oxydipropan-2-ol, CASRN 110-98-5): A mixture of isomers with two ether linkages and two hydroxyl groups. Its linear structure reduces steric hindrance compared to this compound .

Physical and Chemical Properties

Research Findings and Key Observations

Steric Hindrance in Synthesis: Evidence confirms that bulky isopropoxy groups in this compound suppress trisubstituted ether formation, contrasting with dipropylene glycol’s linear structure, which accommodates higher substitution .

Reactivity Differences: Diisopropanolamine’s amine group enables protonation and complexation with acidic gases, a feature absent in ether-based analogs like this compound .

Solubility Trends: Dipropylene glycol’s dual hydroxyl groups enhance water solubility compared to this compound, which exhibits lower polarity due to fewer hydroxyl moieties .

Actividad Biológica

1,3-Diisopropoxy-2-propanol is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on recent research findings.

This compound is an ether derivative with the molecular formula and a molecular weight of 176.26 g/mol. Its structure features two isopropoxy groups attached to a central propanol backbone, which influences its solubility and reactivity.

The biological activity of this compound appears to be multifaceted. It may exert its effects through several mechanisms:

- Enzyme Interaction : The compound can interact with various enzymes, potentially modulating their activity. This interaction may involve binding to active sites or altering enzyme conformation.

- Cell Signaling Pathways : Preliminary studies suggest that this compound may influence cell signaling pathways, impacting processes such as proliferation and apoptosis.

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress and related damage.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Antioxidant | Showed capacity to scavenge free radicals in cellular assays. |

| Study 3 | Cytotoxicity | Induced dose-dependent cytotoxic effects in cancer cell lines. |

Case Study 1: Antimicrobial Properties

In a controlled laboratory setting, this compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli, suggesting potent antimicrobial activity.

Case Study 2: Antioxidant Effects

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH absorbance at concentrations above 100 µM, indicating effective free radical scavenging ability.

Case Study 3: Cytotoxicity in Cancer Cells

Research involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability at concentrations exceeding 200 µM. Flow cytometry analysis showed increased apoptosis rates in treated cells compared to controls.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for 1,3-diisopropoxy-2-propanol, and how can reaction efficiency be optimized?

- Methodological Answer : A common synthesis route involves the etherification of glycerol derivatives with isopropanol under acidic catalysis. For optimization, control reaction parameters such as temperature (80–100°C) and stoichiometric ratios of reactants. Use benzyl or other protecting groups to minimize side reactions during intermediate steps, as demonstrated in palladium-catalyzed deprotection methods . Monitor progress via gas chromatography (GC) or thin-layer chromatography (TLC) to ensure high purity (>97%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- NMR : Analyze H and C NMR for isopropoxy group signals (e.g., δ 1.2–1.4 ppm for methyl protons, δ 60–70 ppm for oxygenated carbons).

- IR : Identify ether C-O-C stretching vibrations at ~1100 cm and hydroxyl groups (if present) at ~3400 cm.

- Mass Spectrometry : Look for molecular ion peaks at m/z 162 (CHO) and fragmentation patterns consistent with isopropoxy cleavage .

Q. What thermodynamic properties of this compound are critical for experimental design, and how can these be experimentally validated?

- Methodological Answer : Key properties include enthalpy of formation (∆H°(liq) = -671.1 ± 1.6 kJ/mol) and vaporization behavior. Use differential scanning calorimetry (DSC) to measure phase transitions and compare experimental enthalpy values with theoretical calculations (e.g., ∆H°(g)theor = -872.0 ± 3.1 kJ/mol vs. ∆H°(g)exp = -745.0 ± 2.8 kJ/mol). Discrepancies may indicate impurities or measurement errors .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., isomerization or polymerization) during this compound synthesis be minimized?

- Methodological Answer : Introduce steric hindrance via bulky protecting groups (e.g., benzyl) to reduce undesired polymerization. Optimize solvent polarity (e.g., dichloromethane or toluene) to stabilize intermediates. Kinetic studies using in-situ FTIR or Raman spectroscopy can help identify competing pathways and adjust reaction conditions dynamically .

Q. What analytical strategies are effective for identifying and quantifying trace byproducts in this compound synthesis?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for high-resolution separation and identification of impurities. Use reference standards (e.g., USP/EP impurity guidelines) to calibrate detection limits. For example, quantify diisopropanolamine derivatives (common byproducts) at <0.1% using validated protocols .

Q. How do computational models (e.g., DFT or QSPR) predict the reactivity and stability of this compound in complex reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations can model bond dissociation energies and transition states to predict hydrolysis or oxidation susceptibility. Compare results with experimental thermochemical data (e.g., ∆H° discrepancies in ) to refine parameters. Quantitative Structure-Property Relationship (QSPR) models may correlate logP values (experimental vs. predicted) with solvent compatibility .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and theoretical enthalpy values for this compound?

- Methodological Answer : Re-evaluate sample purity via GC-MS or elemental analysis to rule out contamination. Validate computational models by adjusting basis sets (e.g., B3LYP/6-311++G**) or including solvation effects. Cross-reference with analogous compounds (e.g., 1,3-dimethoxy-2-propanol) to identify systematic errors in theoretical frameworks .

Methodological Tables

| Property | Experimental Value | Theoretical Value | Reference |

|---|---|---|---|

| ∆H°(liq) (kJ/mol) | -671.1 ± 1.6 | N/A | |

| ∆H°(g) (kJ/mol) | -745.0 ± 2.8 | -872.0 ± 3.1 | |

| Boiling Point (°C) | ~219 (extrapolated) | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.